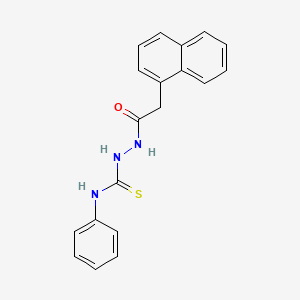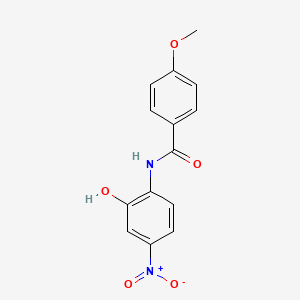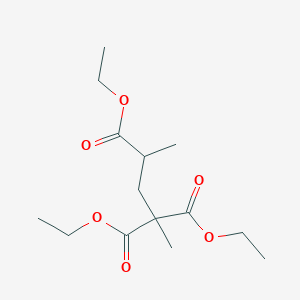![molecular formula C13H16Cl2NO4P B11963968 Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester CAS No. 50966-09-1](/img/structure/B11963968.png)
Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is a complex organic compound with significant interest in various scientific fields. This compound features a benzoylamino group, a dichloro-vinyl group, and a phosphonic acid diethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with a dichloro-vinyl compound under controlled conditions to introduce the dichloro-vinyl group. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The dichloro-vinyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.
Medicine
In medicine, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for creating customized products with specific properties.
Mécanisme D'action
The mechanism of action of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dichloro-vinyl group can participate in various chemical reactions. The phosphonic acid diethyl ester group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid dimethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid monoethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid
Uniqueness
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is unique due to its specific combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
50966-09-1 |
|---|---|
Formule moléculaire |
C13H16Cl2NO4P |
Poids moléculaire |
352.15 g/mol |
Nom IUPAC |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
YMSNEBSFIYAGSF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)



![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)





